molecular formula C21H21N5O4S B2988125 N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-52-9

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2988125
CAS RN: 872597-52-9
M. Wt: 439.49
InChI Key: KOWNKUURIHWJFT-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Screening

A study by Desai, Rajpara, and Joshi (2013) synthesized and screened a series of compounds including N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamides for antibacterial activity against Gram-positive and Gram-negative bacteria, as well as against fungal strains. These compounds showed potential for therapeutic intervention in microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis of Polyimides

Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) focused on synthesizing new diamines, including derivatives similar to the subject compound, and polymerizing them with various anhydrides. These polymers displayed solubility in organic solvents and thermal stability, indicating potential applications in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from similar chemical structures for potential use as anti-inflammatory and analgesic agents. These compounds showed significant inhibition of cyclooxygenase-2 (COX-2) and displayed analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Kinesin Spindle Protein Inhibition

Theoclitou et al. (2011) identified a compound from a series of kinesin spindle protein (KSP) inhibitors with a structure related to the subject compound, highlighting its potential as an anticancer agent. This compound showed promising in vivo efficacy and favorable pharmacokinetic profile for cancer treatment (Theoclitou et al., 2011).

Antihistaminic Action

Genç, Yılmaz, Ilhan, and Karagoz (2013) synthesized a compound with a structure similar to the subject compound and tested its antihistaminic activity. The compound showed promising bronchorelaxant effects via H1 receptor antagonism (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

Serotonin-5HT2-Receptors Imaging

Mertens, Terrière, Sipido, Gommeren, Janssen, and Leysen (1994) studied a compound structurally similar to the subject compound for its high affinity for 5HT2-receptors. This research has implications in imaging and diagnostic studies related to neurological conditions (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Antifungal Effects

Jafar, Abdul Mahdi, Hadwan, and AlameriAmeer (2017) synthesized derivatives including a compound similar to the subject compound and tested their antifungal properties. They found significant antifungal activity, particularly against Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

properties

IUPAC Name

N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-12-7-9-13(10-8-12)19(28)24-17-18(22)25-21(26-20(17)29)31-11-16(27)23-14-5-3-4-6-15(14)30-2/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWNKUURIHWJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

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